molecular formula C15H14Cl2F3NO B1419499 4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride CAS No. 1185297-34-0

4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride

Cat. No. B1419499
M. Wt: 352.2 g/mol
InChI Key: GLUHNEDUIUUUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride, also known as TFMPA, is an organic compound that is used in scientific research, primarily in the fields of biochemistry and physiology. It is a white, crystalline powder that is soluble in water and ethanol, and has a melting point of 230-232°C. TFMPA is used in a wide range of laboratory experiments, and its versatility and efficacy have made it a popular compound for many researchers.

Scientific Research Applications

Potential in Pesticide Development

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to 4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride, have been characterized by X-ray powder diffraction and are identified as potential pesticides. This research indicates the compound's relevance in developing new pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2011).

Nonlinear Optical Materials

A study on derivatives of 4-chloro-3-(trifluoromethyl)aniline, closely related to the compound , suggests its potential utility in nonlinear optical (NLO) materials. Vibrational analysis using Fourier Transform-Infrared and Raman techniques, along with theoretical computations, highlight its properties conducive to NLO applications (Revathi et al., 2017).

Liquid Crystal Research

Research on derivatives of 4-octyloxy-N-(benzylidene)aniline, which share structural similarity, shows the development of stable smectic B and A phases in liquid crystals. These studies are significant for understanding the effects of terminal trifluoromethylation on liquid crystalline properties, potentially applicable to the compound (Miyajima et al., 1995).

Synthesis and Characterization in Chemical Reactions

The synthesis and characterization of related compounds like 3,5-dimethyl-4-hydroxy aniline hydrochloride have been explored for various applications. This includes the study of pentazole anion synthesized from similar compounds, indicating the broad chemical utility of these anilines (Xu Bing-tao et al., 2017).

Fluorescent Properties in Polymeric Films

New o-hydroxy Schiff bases, structurally related to the compound , have been synthesized for potential use in polymeric films with fluorescent properties. This research provides insights into the application of similar aniline derivatives in advanced material science (Buruianǎ et al., 2005).

Dendrimer Synthesis

The use of related aniline compounds in the synthesis of novel dendrimers, which are highly branched, star-shaped macromolecules, has been explored. This research demonstrates the compound's potential in the field of supramolecular chemistry (Morar et al., 2018).

Pesticide Synthesis

A study on the synthesis of novel pesticides, utilizing related aniline compounds as intermediates, shows the chemical's importance in the development of new, efficient pesticides (Liu An-chan, 2015).

properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO.ClH/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(20)7-12(13)15(17,18)19;/h3-7H,20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUHNEDUIUUUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride

CAS RN

1185297-34-0
Record name Benzenamine, 4-(4-chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.